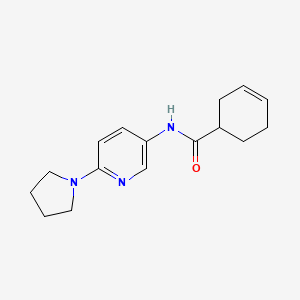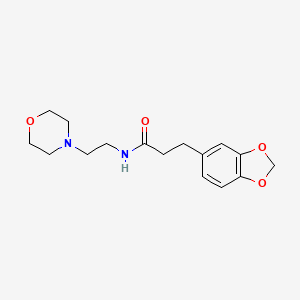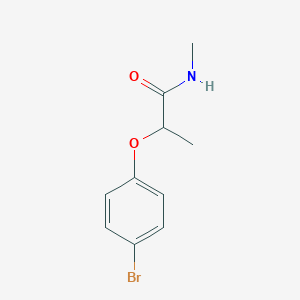![molecular formula C18H21N3O3S B7495688 N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide, also known as MPSP, is a chemical compound that has been synthesized for its potential use in scientific research. MPSP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In We will also list future directions for the study of MPSP.
Wirkmechanismus
The mechanism of action of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to have other biochemical and physiological effects. Studies have shown that N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide in lab experiments is its high purity and yield, which makes it easy to work with. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide is its cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide. One area of interest is in the development of new pain medications. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another area of interest is in the study of cancer. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use in cancer treatment. Finally, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore these possibilities.
Synthesemethoden
The synthesis of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide involves several steps. First, 2-bromopyridine is reacted with potassium tert-butoxide to form the corresponding pyridine-2-ol. This is then reacted with 4-(3-methylpiperidin-1-yl)sulfonyl chloride to form the desired product, N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide. The synthesis of N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of pain and inflammation. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide can inhibit the growth of cancer cells in vitro, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-5-4-12-21(13-14)25(23,24)16-9-7-15(8-10-16)20-18(22)17-6-2-3-11-19-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUHHDBETJWBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)


![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)



![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)